

# Cdk9-IN-14: A Comparative Analysis of Anti-Tumor Efficacy

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## Compound of Interest

Compound Name: Cdk9-IN-14

Cat. No.: B12417532

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor efficacy of **Cdk9-IN-14** against other known Cyclin-dependent kinase 9 (CDK9) inhibitors. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their anti-cancer drug development programs.

## Introduction to CDK9 as a Cancer Target

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation.[1][2][3] In conjunction with its regulatory partner, Cyclin T1, it forms the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][4] This complex phosphorylates the C-terminal domain of RNA Polymerase II, facilitating the transition from abortive to productive transcription.[4][5] Dysregulation of CDK9 activity is a hallmark of various cancers, where it drives the expression of anti-apoptotic proteins and oncogenes with short half-lives, such as MCL-1 and MYC, thereby promoting tumor cell survival and proliferation.[1][4][6] Consequently, inhibiting CDK9 has emerged as a promising therapeutic strategy in oncology.[6]

## Cdk9-IN-14: An Overview

**Cdk9-IN-14** is a potent and selective inhibitor of CDK9.[7] It has demonstrated significant anti-tumor activity in both in vitro and in vivo models, positioning it as a compound of interest for further preclinical and clinical investigation.[7]

## Comparative Efficacy Data

The following tables summarize the in vitro and in vivo anti-tumor efficacy of **Cdk9-IN-14** in comparison to other well-characterized CDK9 inhibitors.

### In Vitro Kinase Inhibitory Activity

Compound	Target	IC50 / Ki	Selectivity Notes
Cdk9-IN-14	CDK9	IC50: 6.92 nM[7]	Ki of 0.38 nM for CDK9 and 2.3 nM for CDK7, indicating high selectivity.[8]
Flavopiridol	Pan-CDK	IC50 vs CDK9: ~3 nM	Also inhibits CDK1, 2, 4, 6, 7.[9]
Dinaciclib	CDK1, 2, 5, 9	IC50 vs CDK9: 4 nM[9]	Potent inhibitor of multiple CDKs.
AZD4573	CDK9	IC50: <3 nM[10]	Highly selective for CDK9 over other CDKs (>10-fold).[10]
MC180295	CDK9	IC50: 3-12 nM[11]	Highly selective for CDK9/cyclin T.[11]

### In Vitro Anti-Proliferative Activity

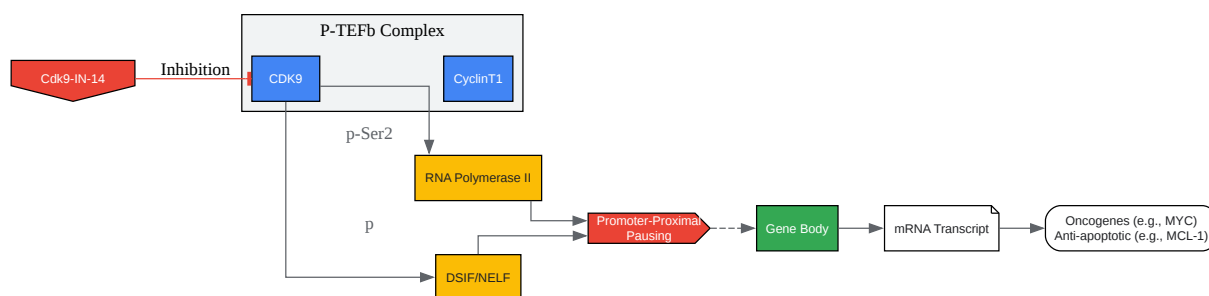
Compound	Cell Line	IC50 / GI50
Cdk9-IN-14	MV4;11 (AML)	IC50: 34 nM[7]
Cdk9-IN-14	Various Cancer Cell Lines	Average IC50: 0.3 $\mu$ M[8]
Flavopiridol	HNSCC cell lines	IC50: 42.9 - 82.7 nM
Dinaciclib	A2780 (Ovarian)	LD50: 15 nM[12]
AZD4573	Hematological Cancers (Median)	GI50: 11 nM[10]
MC180295	AML Cell Lines (Median)	IC50: 171 nM[11]

## In Vivo Anti-Tumor Efficacy

Compound	Cancer Model	Dosage	Tumor Growth Inhibition (TGI)
Cdk9-IN-14	In vivo tumor models	5 mg/kg; p.o., qd, for 9 days	58% <a href="#">[7]</a>
Flavopiridol	Esophageal Cancer Xenograft	Not specified	52.74% tumor regression <a href="#">[13]</a>
Dinaciclib	T-ALL Xenograft Model	Not specified	Extended survival of mice. <a href="#">[14]</a>
AZD4573	AML Xenograft (MV-4-11)	15 mg/kg, twice weekly	Tumor regression observed. <a href="#">[15]</a>
MC180295	AML Xenograft (MV4-11)	Not specified	Significant anti-tumor efficacy. <a href="#">[11]</a>

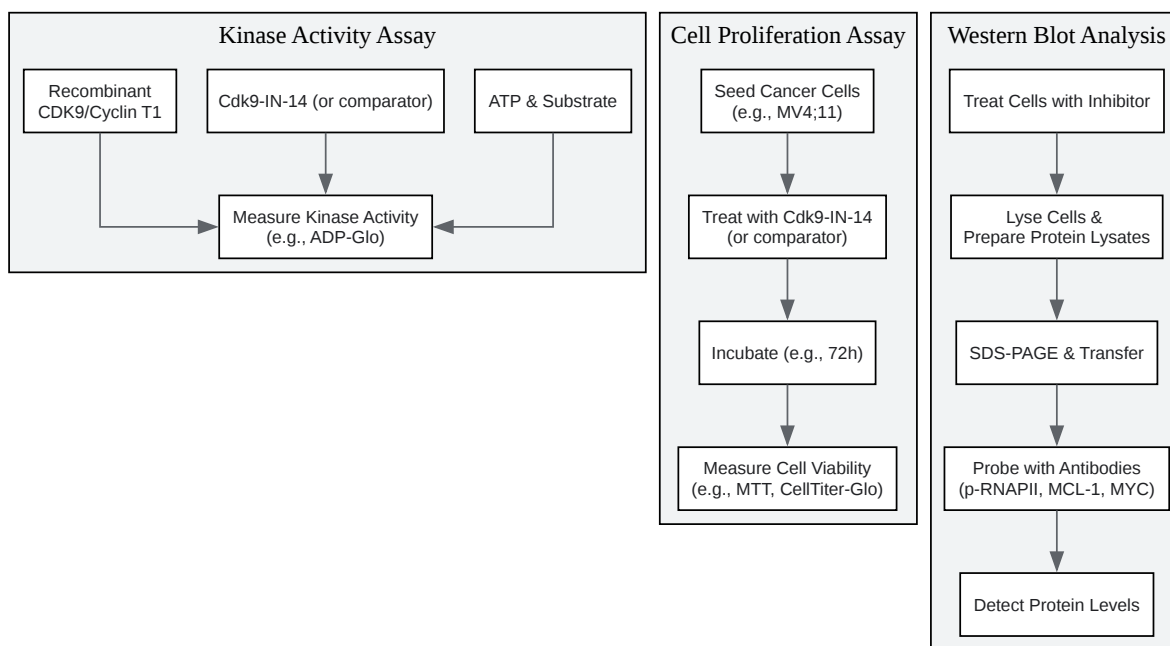
## Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

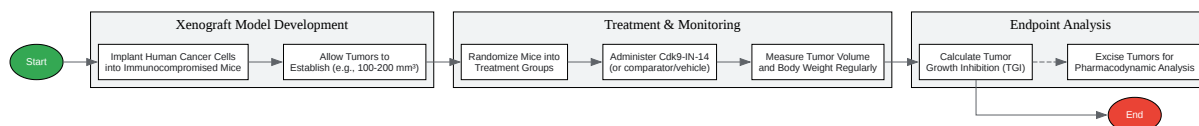


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Caption: CDK9 Signaling Pathway and Inhibition by **Cdk9-IN-14**.

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Caption: In Vitro Experimental Workflow for Efficacy Testing.



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